Cas no 2171645-06-8 (3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride)

3-(エチルアミノ)-2-メチル-N-{1-(2-メチルプロピル)カルバモイルエチル}プロパンアミド塩酸塩は、有機合成中間体として重要な化合物です。この化合物は、特異的なアミド構造と塩酸塩形態により、高い溶解性と安定性を示します。分子内に複数の官能基を有しており、医薬品開発や精密化学合成における多様な反応に適用可能です。特に、カルバモイル基とアミノ基の存在により、生体適合性材料や薬理活性化合物の合成前駆体としての利用が期待されます。塩酸塩形態は結晶性が良好で、保管・取扱い性に優れています。

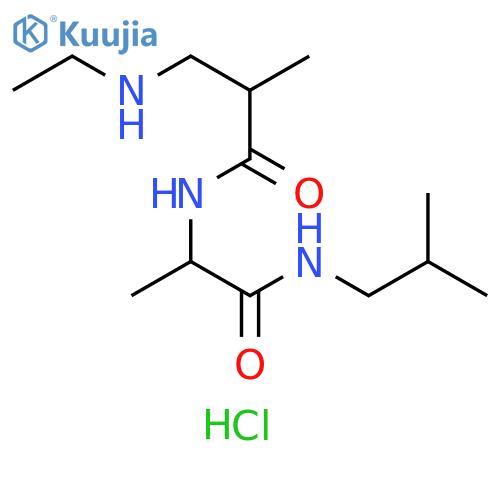

2171645-06-8 structure

商品名:3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride

3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride

- Propanamide, 3-(ethylamino)-2-methyl-N-[1-methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-, hydrochloride (1:1)

-

- インチ: 1S/C13H27N3O2.ClH/c1-6-14-8-10(4)12(17)16-11(5)13(18)15-7-9(2)3;/h9-11,14H,6-8H2,1-5H3,(H,15,18)(H,16,17);1H

- InChIKey: KCBMBNQCBKNLCV-UHFFFAOYSA-N

- ほほえんだ: C(C)(C(=O)NCC(C)C)NC(=O)C(C)CNCC.Cl

3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01FKFM-5g |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95% | 5g |

$3747.00 | 2023-12-19 | |

| 1PlusChem | 1P01FKFM-500mg |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95% | 500mg |

$1055.00 | 2023-12-19 | |

| Enamine | EN300-1301433-2.5g |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95% | 2.5g |

$2014.0 | 2023-06-06 | |

| Enamine | EN300-1301433-1000mg |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95.0% | 1000mg |

$1029.0 | 2023-09-30 | |

| Enamine | EN300-1301433-2500mg |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95.0% | 2500mg |

$2014.0 | 2023-09-30 | |

| Enamine | EN300-1301433-5.0g |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95% | 5g |

$2981.0 | 2023-06-06 | |

| Enamine | EN300-1301433-50mg |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95.0% | 50mg |

$238.0 | 2023-09-30 | |

| Enamine | EN300-1301433-10000mg |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95.0% | 10000mg |

$4421.0 | 2023-09-30 | |

| Enamine | EN300-1301433-0.25g |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95% | 0.25g |

$509.0 | 2023-06-06 | |

| Enamine | EN300-1301433-0.5g |

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride |

2171645-06-8 | 95% | 0.5g |

$803.0 | 2023-06-06 |

3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

2171645-06-8 (3-(ethylamino)-2-methyl-N-{1-(2-methylpropyl)carbamoylethyl}propanamide hydrochloride) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量